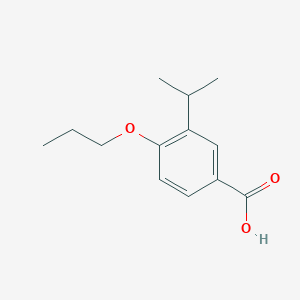

3-Propan-2-yl-4-propoxybenzoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-propan-2-yl-4-propoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3/c1-4-7-16-12-6-5-10(13(14)15)8-11(12)9(2)3/h5-6,8-9H,4,7H2,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTBTZBDVWRYEDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)C(=O)O)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Propan 2 Yl 4 Propoxybenzoic Acid and Its Derivatives

Strategic Approaches to Aryl Carboxylic Acid Synthesis

The construction of an aryl carboxylic acid can be approached in two primary ways: by forming the benzoic acid core from a non-acidic precursor or by modifying an existing benzoic acid derivative. The choice of strategy depends on the availability of starting materials and the desired substitution pattern. numberanalytics.com

Several reliable methods exist for the synthesis of the benzoic acid scaffold. numberanalytics.com The selection of a particular method is often dictated by the substituents already present on the aromatic ring or those planned for later introduction.

Oxidation of Alkyl Aromatics : A traditional and effective method involves the oxidation of an alkyl group attached to an aromatic ring. britannica.comlibretexts.org Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can convert primary and secondary alkyl side-chains into a carboxylic acid group. britannica.comlibretexts.org For instance, a precursor like 1-isopropyl-2-propoxybenzene could theoretically be oxidized at a specific alkyl position if one were more susceptible to oxidation, though achieving such selectivity can be challenging.

Carboxylation of Grignard Reagents : A versatile and widely used method is the carboxylation of an aryl Grignard reagent. numberanalytics.comucalgary.ca This process begins with the formation of an organomagnesium compound (Grignard reagent) from an aryl halide (e.g., a substituted bromobenzene). ucalgary.ca This highly nucleophilic reagent then reacts with carbon dioxide (often in the form of dry ice) to form a magnesium carboxylate salt. gmu.eduyoutube.com Subsequent acidification with a strong aqueous acid protonates the salt to yield the final benzoic acid. gmu.edugmu.edu This method is particularly useful as it builds the carboxylic acid group directly onto a pre-functionalized aromatic ring. libretexts.org

Table 1: Comparison of Benzoic Acid Core Synthesis Methods

| Synthetic Method | Typical Reagents | Key Advantages | Limitations | Reference |

|---|---|---|---|---|

| Oxidation of Alkyl Aromatics | KMnO₄, H₂CrO₄, HNO₃ | Utilizes readily available alkylated benzene (B151609) precursors. | Requires harsh conditions; sensitive functional groups may not be tolerated. | britannica.comlibretexts.org |

| Carboxylation of Grignard Reagents | 1. Mg, ether solvent 2. CO₂ (dry ice) 3. H₃O⁺ | Highly versatile; applicable to a wide range of aryl halides. | Incompatible with functional groups that are acidic or reactive towards Grignard reagents (e.g., -OH, -NH, C=O). | libretexts.orgucalgary.cagmu.edu |

| Hydrolysis of Benzonitriles | 1. NaCN or KCN 2. H₃O⁺ or OH⁻ (aq), heat | Useful for converting aryl halides to carboxylic acids. | The initial SNAr reaction to form the nitrile can be difficult for unactivated aryl halides. | numberanalytics.combritannica.com |

Once the benzoic acid core is established or a suitable precursor is chosen, the propoxy and isopropyl groups must be introduced. Directed C-H functionalization is a powerful strategy where an existing functional group on the ring, such as a carboxylate, directs the addition of new groups to specific positions, typically the ortho position. nih.govbohrium.comresearchgate.net

Introduction of the Propoxy Group : The propoxy group, an ether, is commonly introduced via the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.combyjus.com This reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide. masterorganicchemistry.combyjus.com In this context, a hydroxyl group on the benzene ring (a phenol) is first deprotonated with a base to form a more nucleophilic phenoxide. This phenoxide then attacks a propyl halide (e.g., 1-bromopropane (B46711) or 1-iodopropane) to form the propoxy ether linkage. wikipedia.org A plausible synthetic route for 3-propan-2-yl-4-propoxybenzoic acid could therefore start from 4-hydroxy-3-isopropylbenzoic acid.

Introduction of the Isopropyl Group : The isopropyl group is typically installed using a Friedel-Crafts alkylation reaction. pw.livemasterorganicchemistry.com This classic electrophilic aromatic substitution involves reacting the aromatic ring with an alkylating agent, such as isopropyl chloride or propene, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). pw.liveopenochem.org The carboxyl group of benzoic acid is strongly deactivating, making Friedel-Crafts reactions on benzoic acid itself difficult. curlyarrows.comvedantu.com Therefore, the alkylation is usually performed on a more activated precursor, such as a phenol (B47542) or anisole (B1667542) derivative, before the carboxylic acid group is formed. vedantu.com A directing group already on the ring (like a hydroxyl or methoxy (B1213986) group) will guide the incoming isopropyl group, typically to the ortho and para positions.

Precursor Chemistry and Starting Materials for Benzoic Acid Derivatization

The synthesis of a complex molecule like this compound is heavily dependent on the selection of appropriate starting materials. researchgate.netresearchgate.net The chosen precursor should allow for the sequential and regioselective introduction of the required functional groups.

Substituted phenols and benzoic acids are common and valuable precursors in organic synthesis. scispace.comorganic-chemistry.org

4-Hydroxybenzoic Acid : This commercially available compound is an excellent starting material. The hydroxyl group can be used to direct the ortho-alkylation to introduce the isopropyl group at position 3. Subsequently, the hydroxyl group can be converted to the propoxy group via Williamson ether synthesis.

3-Isopropyl-4-hydroxybenzoic acid : If available, this would be an even more advanced precursor. The synthesis would then only require the propoxylation of the hydroxyl group.

Phenol : One could start with phenol, first performing a Friedel-Crafts alkylation to introduce the isopropyl group, likely yielding a mixture of ortho and para isomers that would require separation. The resulting p-isopropylphenol could then be propoxylated. The final step would be the introduction of the carboxylic acid group, for example, through a Kolbe-Schmitt reaction or by formylation followed by oxidation.

Alkylation and acylation are fundamental C-C bond-forming reactions used to build side chains on an aromatic ring. masterorganicchemistry.comwikipedia.org

Friedel-Crafts Alkylation : As mentioned, this reaction introduces the isopropyl group. pw.live The reaction proceeds via an electrophilic aromatic substitution mechanism. A key challenge with Friedel-Crafts alkylation is the potential for polyalkylation, as the newly added alkyl group activates the ring towards further substitution. pw.live Another consideration is the possibility of carbocation rearrangements, although this is not an issue when introducing a secondary alkyl group like isopropyl. chemistrysteps.com

Williamson Ether Synthesis : This is the key alkylation reaction on an oxygen atom to form the propoxy ether. byjus.comlibretexts.org The reaction works best with primary alkyl halides to avoid competing elimination reactions that can occur with secondary or tertiary halides. masterorganicchemistry.com The reaction is typically carried out using a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a polar aprotic solvent such as DMF or acetonitrile. byjus.com

Reaction Mechanisms and Pathways in Derivatization

Understanding the reaction mechanisms is crucial for optimizing conditions and predicting outcomes.

Williamson Ether Synthesis Mechanism : This is a classic SN2 reaction. wikipedia.org First, a base removes the acidic proton from the hydroxyl group of the phenolic precursor, creating a highly nucleophilic phenoxide anion. This anion then performs a backside attack on the primary carbon of the propyl halide, displacing the halide leaving group in a single, concerted step. libretexts.org

Friedel-Crafts Alkylation Mechanism : The reaction begins with the activation of the alkyl halide by a Lewis acid catalyst (e.g., AlCl₃). openochem.org The Lewis acid coordinates to the halogen, polarizing the C-X bond and generating an electrophilic species, in this case, an isopropyl carbocation. pw.liveopenochem.org This carbocation is then attacked by the π-electrons of the electron-rich aromatic ring (such as a phenol), forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. openochem.org Finally, a weak base (like AlCl₄⁻) removes a proton from the ring, restoring aromaticity and regenerating the Lewis acid catalyst. wikipedia.org

Grignard Carboxylation Mechanism : The process starts with the insertion of magnesium metal into the carbon-halogen bond of an aryl halide to form the phenylmagnesium halide. youtube.com The aryl carbon in the Grignard reagent is strongly nucleophilic and basic. ucalgary.caucalgary.ca In the carboxylation step, this nucleophilic carbon attacks the electrophilic carbon of carbon dioxide. youtube.com This addition reaction breaks one of the C=O pi bonds, forming a magnesium carboxylate salt. ucalgary.ca The final step is an acid-base reaction where a strong acid is added during workup to protonate the carboxylate, yielding the neutral carboxylic acid. ucalgary.cagmu.edu

Esterification and Saponification Procedures for Benzoates

Esterification is a key reaction for modifying the carboxyl group of benzoic acid derivatives. Benzoate (B1203000) esters are typically formed through an acid-catalyzed reaction between the benzoic acid and an alcohol. wikipedia.org For example, the reaction of ethanoic acid with propanol (B110389) yields propyl-ethanoate and water. scribd.com Another method involves the reaction of an alcohol with an acid chloride, such as benzoyl chloride, at room temperature to form the corresponding ester. scribd.com

Saponification, the reverse of esterification, is the hydrolysis of an ester using a base. scribd.com For example, refluxing methyl benzoate with a concentrated sodium hydroxide (B78521) solution yields sodium benzoate, which upon acidification, precipitates as benzoic acid. msu.edu The general mechanism involves the addition of a hydroxide ion to the carbonyl carbon of the ester, forming a tetrahedral intermediate. msu.edu

Table 1: Comparison of Esterification and Saponification

| Feature | Esterification | Saponification |

| Reactants | Carboxylic Acid + Alcohol | Ester + Base |

| Products | Ester + Water | Carboxylate Salt + Alcohol |

| Catalyst | Acid (e.g., H₂SO₄) | Base (e.g., NaOH) |

| Conditions | Typically requires heat | Often performed at reflux |

Nucleophilic Substitution Reactions in Aryl Ether Formation

The propoxy group in this compound is an aryl ether, often formed via nucleophilic aromatic substitution (SNAr). The Williamson ether synthesis is a classic method where a phenoxide ion displaces a halide ion from a primary alkyl halide. ucalgary.carsc.org This reaction is typically an SN2 process. ucalgary.ca For the synthesis of aryl ethers, a base like sodium carbonate can be used to form the phenoxide, which then reacts with an alkyl halide. ucalgary.ca

The choice of solvent and base is crucial for the success of these reactions. acs.org For instance, a combination of DMF and tert-BuOK can mediate the reaction between alcohols and aryl chlorides. acs.org

Oxidation and Reduction Pathways of Benzoic Acid Derivatives

Oxidation is a fundamental route to benzoic acid and its derivatives. Benzyl (B1604629) alcohol, benzyl chloride, and other benzyl derivatives are readily oxidized to benzoic acid. wikipedia.org The industrial production of benzoic acid involves the partial oxidation of toluene (B28343) using oxygen, catalyzed by cobalt or manganese naphthenates. wikipedia.orgresearchgate.net Various oxidizing agents can be employed; for example, benzaldehydes can be oxidized to their corresponding benzoic acids by certain strains of Desulfovibrio bacteria. nih.gov

Conversely, the reduction of benzoic acid derivatives can yield various products. The use of strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce benzoic acid to benzyl alcohol. wikipedia.orgturito.com However, weaker reducing agents like sodium borohydride (B1222165) are generally not effective for this transformation. turito.com The electrochemical reduction of benzoic acid has also been studied, revealing complex mechanisms involving the dissociation of the acid before electron transfer. acs.org

Table 2: Common Reagents for Oxidation and Reduction of Benzoic Acid Derivatives

| Transformation | Reagent | Product |

| Oxidation of Toluene | O₂, Co/Mn naphthenates wikipedia.orgresearchgate.net | Benzoic Acid |

| Oxidation of Benzaldehyde (B42025) | Desulfovibrio strains nih.gov | Benzoic Acid |

| Reduction of Benzoic Acid | LiAlH₄ wikipedia.orgturito.com | Benzyl Alcohol |

| Reduction of Benzoic Acid | DIBAL-H wikipedia.org | Benzaldehyde, Benzyl Alcohol |

Advanced Synthetic Techniques and Catalysis in Benzoic Acid Functionalization

Modern synthetic chemistry offers sophisticated methods for the functionalization of benzoic acids, enabling more efficient and selective introduction of various chemical groups.

Catalytic Strategies for Efficient Introduction of Alkoxy and Alkyl Groups

Catalytic methods are pivotal for the efficient synthesis of substituted benzoic acids. For the introduction of alkoxy groups, transition metal-catalyzed reactions have been developed. For example, rhodium-catalyzed annulation of alkoxy-substituted benzoic acids with alkynes has been studied, where the regioselectivity is influenced by both steric and coordination effects of the methoxy groups. mdpi.comresearchgate.net The use of a bidentate N-ligand with a ruthenium catalyst can enable the meta-C–H alkylation of aromatic carboxylic acids with various functionalized alkyl halides. nih.gov

Palladium catalysts have also been employed. For instance, a catalytic amount of Pd(η³-C₃H₅)Cp with DPEphos as a ligand can convert aryl benzyl carbonates into benzyl-protected phenols through decarboxylative etherification. organic-chemistry.org

Methods for Stereoselective Synthesis of Chiral Analogues

The synthesis of chiral analogues of benzoic acid derivatives often requires stereoselective methods. Organocatalysis has emerged as a powerful tool in this area. For example, the stereoselective synthesis of bicyclic diketones, which are important building blocks, can be achieved using L-proline as an organocatalyst. uniroma1.it

The synthesis of chiral sulfinyl compounds, which can be analogues of benzoic acid derivatives, can be achieved through the stereoselective oxidation of prochiral sulfur atoms in sulfenyl compounds. acs.org Additionally, the solid-phase synthesis of benzimidazolinopiperazinones, which can be derived from substituted benzoic acids, allows for full stereocontrol of the newly formed stereogenic center. acs.org The cyclocondensation of 2-formylbenzoic acid with α-amino acid arylhydrazides can also proceed with total diastereoselectivity to yield chiral tricyclic compounds. beilstein-journals.org

Green Chemistry Principles in the Synthesis of this compound Analogues

The principles of green chemistry are increasingly being applied to the synthesis of benzoic acid and its derivatives to create more sustainable processes. Key principles include waste prevention, atom economy, use of safer solvents, and energy efficiency. imist.mabrazilianjournals.com.br

One approach is the use of microwave-assisted synthesis, which can significantly reduce reaction times compared to conventional heating methods. ajrconline.org For example, the synthesis of benzoic acid from benzanilide (B160483) using microwave irradiation takes only 10 minutes, whereas the conventional method requires 30 minutes of reflux. ajrconline.org

The use of water as a solvent is another important aspect of green chemistry. mdpi.com The synthesis of benzoic acid from natural benzaldehyde found in Cinnamon cassia oil has been achieved using water as the solvent and potassium permanganate as the oxidizing agent. mdpi.com This method aligns with green chemistry principles by using a renewable starting material, a safe solvent, and mild reagents. mdpi.com The Schotten-Baumann method for synthesizing esters and amides in an aqueous medium also adheres to several green chemistry principles, such as waste prevention and the use of safer solvents. brazilianjournals.com.br

Structural Characterization and Spectroscopic Analysis of 3 Propan 2 Yl 4 Propoxybenzoic Acid and Its Analogues

Advanced Spectroscopic Techniques for Structural Elucidation

Beyond basic compound identification, advanced spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) offer profound insights into the electronic environment, bonding, and fragmentation of 3-propan-2-yl-4-propoxybenzoic acid and its analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are fundamental tools for elucidating the carbon-hydrogen framework of organic molecules. For this compound, specific chemical shifts and coupling constants can be predicted based on the analysis of its analogues. For instance, in related 2-hydroxy-4-isopropoxy-3,6-dimethylbenzoic acid and its 4-propoxy analogue, the protons of the alkoxy groups show characteristic signals. mdpi.com The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the isopropyl group protons (a doublet for the methyls and a septet for the methine), and the propoxy group protons (a triplet for the methyl, a sextet for the methylene (B1212753) adjacent to the methyl, and a triplet for the methylene attached to the oxygen).

¹³C NMR spectroscopy provides information on the carbon skeleton. The carbonyl carbon of the carboxylic acid is typically observed in the 165-185 ppm region. Aromatic carbons will have shifts influenced by the electron-donating alkoxy and alkyl substituents. Data from analogues like 2-acetylamino-5-isopropyl-benzoic acid ethyl ester can be used to estimate the chemical shifts for the benzene (B151609) ring carbons in the target molecule. rsc.org

Infrared (IR) Spectroscopy:

IR spectroscopy is particularly useful for identifying functional groups and studying intermolecular interactions, such as hydrogen bonding. In this compound, the most prominent IR absorption bands would be associated with the carboxylic acid group. A broad O-H stretching band is expected in the range of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded dimer. The C=O stretching vibration of the carbonyl group typically appears as a strong band around 1700 cm⁻¹. The presence of aromatic C-H and C=C stretching vibrations, as well as C-O stretching from the ether linkage, would also be evident. Studies on other alkoxy benzoic acids confirm the significance of hydrogen bonding in their IR spectra. ijert.org

Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (molecular weight 222.28 g/mol ), the mass spectrum would likely show a molecular ion peak [M]⁺. Common fragmentation patterns for benzoic acids include the loss of the hydroxyl group (-OH), the carboxyl group (-COOH), and cleavage of the alkyl and alkoxy side chains. High-resolution mass spectrometry (HRMS) would allow for the precise determination of the molecular formula. rsc.org

Table 1: Predicted Spectroscopic Data for this compound This table is predictive and based on data from analogous compounds.

| Technique | Predicted Key Signals/Features |

| ¹H NMR | Aromatic protons, isopropyl group (doublet and septet), propoxy group (two triplets and a sextet), carboxylic acid proton (singlet, downfield). |

| ¹³C NMR | Carbonyl carbon (~170-175 ppm), aromatic carbons (shifts influenced by substituents), carbons of the isopropyl and propoxy groups. |

| IR (cm⁻¹) | Broad O-H stretch (2500-3300), strong C=O stretch (~1700), aromatic C=C stretches (~1600, ~1500), C-O stretch (~1250). |

| MS (m/z) | Molecular ion peak, fragments corresponding to loss of -OH, -COOH, and parts of the alkyl/alkoxy chains. |

Crystallographic Analysis of Crystalline Forms and Co-crystals

The solid-state structure of benzoic acid derivatives is often characterized by the formation of hydrogen-bonded dimers, where the carboxylic acid groups of two molecules associate in a head-to-head fashion. This is a recurring motif observed in the crystal structures of numerous 4-alkoxybenzoic acids. researchgate.netiucr.orgresearchgate.net

Hydrogen Bonding and Packing Motifs:

The formation of co-crystals, where the benzoic acid is crystallized with another molecule (a co-former), can lead to different hydrogen bonding patterns and crystal structures. For example, co-crystals of 4-alkoxybenzoic acids with bipyridyl bases show O-H···N hydrogen bonds instead of the acid-acid dimer. iucr.orgresearchgate.netnih.gov

Table 2: Common Crystallographic Features of Substituted Benzoic Acids

| Feature | Description | Relevance to this compound |

| Hydrogen-Bonded Dimers | Two molecules linked by a pair of O-H···O hydrogen bonds between their carboxyl groups. | Highly likely to be the primary supramolecular synthon. |

| π-π Stacking | Interactions between the aromatic rings of adjacent molecules. | The arrangement of the benzene rings will influence the packing efficiency. |

| C-H···π Interactions | Weak hydrogen bonds between C-H groups and the π-system of the aromatic ring. | Can contribute to the overall stability of the crystal lattice. |

| Polymorphism | The ability to exist in more than one crystalline form. | Different polymorphs can have different physical properties. |

Conformational Analysis and Rotational Isomerism

For this compound, two main areas of conformational flexibility are the rotation around the C-C bond connecting the carboxylic acid group to the benzene ring and the rotation around the C-O bonds of the propoxy group.

Theoretical studies on substituted benzoic acids have shown that the planarity of the carboxylic acid group with respect to the benzene ring is influenced by the nature and position of the substituents. psu.edu The ortho isopropyl group in the target molecule is expected to exert a steric effect, potentially leading to a non-planar arrangement of the carboxylic acid group to minimize steric hindrance. This contrasts with many para-substituted benzoic acids where a more planar conformation is often favored.

The propoxy group also possesses conformational freedom due to rotation around its C-C and C-O single bonds. Different conformers (e.g., gauche and anti) will have different energies, and the preferred conformation in the solid state will be the one that allows for the most favorable crystal packing. The interplay between the steric demands of the isopropyl group and the conformational flexibility of the propoxy chain will ultimately determine the most stable three-dimensional structure of the molecule.

Computational Chemistry and Theoretical Investigations of 3 Propan 2 Yl 4 Propoxybenzoic Acid

Quantum Chemical Calculations

Density Functional Theory (DFT) is a widely used quantum chemical method for studying benzoic acid derivatives due to its balance of accuracy and computational cost. researchgate.netscience.gov DFT calculations, often using functionals like B3LYP with basis sets such as 6-31+G**, can determine the optimized molecular geometry and various electronic properties. researchgate.net

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive. Mapped electrostatic potentials can reveal the electron-rich and electron-poor regions of the molecule, identifying likely sites for electrophilic and nucleophilic attack. researchgate.net For 3-Propan-2-yl-4-propoxybenzoic acid, the oxygen atoms of the carboxyl and propoxy groups are expected to be the most electron-rich sites, while the carboxylic proton is the most electron-poor.

Alongside DFT, other quantum methods are employed to investigate molecular properties. Ab initio methods, such as Hartree-Fock (HF), provide a foundational, albeit less accurate, wave-function-based approach for comparison. researchgate.net These methods are computationally intensive but are valuable for fundamental analysis.

Semi-empirical methods (like PM3, PM6, and PM7) offer a faster, though less precise, alternative for large-scale computations or initial screenings. researchgate.net These methods use parameters derived from experimental data to simplify calculations. For substituted benzoic acids, these techniques can be used to predict properties like enthalpies of formation and to perform preliminary conformational analyses before applying more rigorous methods like DFT. researchgate.net The results from these varied methods are often compared to validate the computational models against experimental data, such as that from X-ray crystallography or NMR spectroscopy. researchgate.net

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations provide insights into the dynamic behavior of this compound, including its conformational flexibility and potential interactions with biological macromolecules.

The presence of flexible isopropyl and propoxy groups necessitates a thorough conformational analysis to identify the most stable three-dimensional arrangement of the molecule. The rotation around the C-O bonds of the propoxy group and the C-C bond of the propan-2-yl group leads to various conformers with different energy levels. Computational methods can map the potential energy surface by systematically rotating these bonds to locate the global energy minimum, which corresponds to the most stable conformation. Studies on similar substituted benzoates have highlighted the importance of such conformational variability. nih.gov The stability of these conformers is influenced by steric hindrance and weak intramolecular interactions.

To explore the potential biological activity of this compound, molecular docking simulations are performed. This computational technique predicts the preferred orientation of the molecule (the ligand) when bound to the active site of a target protein. whiterose.ac.uk For benzoic acid derivatives, potential targets could include enzymes like cyclooxygenases or receptors involved in various signaling pathways. nih.gov

The docking process calculates a binding score, such as binding energy, which estimates the strength of the ligand-protein interaction. It also identifies key intermolecular interactions, like hydrogen bonds and hydrophobic interactions, that stabilize the complex. rsc.org For instance, the carboxylic acid group is a prime candidate for forming hydrogen bonds with amino acid residues like arginine or lysine, while the alkyl groups can fit into hydrophobic pockets of the binding site.

Table 2: Hypothetical Ligand-Protein Docking Results

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Cyclooxygenase-2 | -8.2 | Arg120, Tyr355 | Hydrogen Bond, Pi-Alkyl |

| PTP1B | -7.5 | Phe182, Arg221 | Hydrophobic, Hydrogen Bond |

Prediction of Chemical Reactivity and Reaction Mechanisms

Computational chemistry is instrumental in predicting the chemical reactivity of this compound and elucidating potential reaction mechanisms. Reactivity descriptors derived from quantum chemical calculations, such as the HOMO-LUMO gap and Fukui functions, can pinpoint the most reactive sites within the molecule. science.gov

The electrostatic potential map, for example, clearly indicates that the carboxyl group is the most likely site for reactions involving deprotonation or esterification. researchgate.net The aromatic ring, activated by the electron-donating propoxy group, is susceptible to electrophilic substitution. Theoretical studies can model the entire reaction pathway, including transition states and intermediates, to calculate activation energies and reaction rates, providing a deeper understanding of the mechanism than experimental observations alone. science.gov

Enzyme Modulation and Inhibition Investigations

Derivatives of this compound have been the subject of multiple studies to determine their effects on various enzyme systems. These investigations have highlighted the potential of this chemical scaffold in developing targeted therapeutic agents.

Protein Tyrosine Phosphatase (PTP) Inhibition Mechanisms

Protein Tyrosine Phosphatases (PTPs) are a family of enzymes that regulate a wide array of cellular processes. google.com Dysfunction in PTP activity is linked to several diseases, including cancer and metabolic syndromes. google.comnih.gov Specifically, Protein Tyrosine Phosphatase 1B (PTP1B) is recognized as a key negative regulator of insulin (B600854) and leptin signaling pathways. Its inhibition is considered a promising therapeutic strategy for type 2 diabetes, as it can enhance insulin sensitivity. nih.govresearchgate.net

A notable derivative, p-propoxybenzoic acid (p-PBA), has demonstrated inhibitory activity against PTP1B. nih.gov Studies have shown that by inhibiting PTP1B, which is responsible for the desensitization of the insulin receptor, p-PBA can contribute to increased insulin levels and sensitivity. nih.govresearchgate.net A study reported a half-maximal inhibitory concentration (IC50) for p-PBA against PTP1B, underscoring its potential as a modulator of this key enzyme. nih.gov

Carbohydrate-Metabolizing Enzyme Inhibition (e.g., α-amylase, α-glucosidase)

The inhibition of carbohydrate-metabolizing enzymes such as α-amylase and α-glucosidase is a well-established approach for managing postprandial hyperglycemia, a hallmark of type 2 diabetes. nih.gov By slowing the conversion of carbohydrates into glucose, these inhibitors can significantly reduce the spike in blood glucose levels after a meal. nih.govnih.gov

Research has identified p-propoxybenzoic acid (p-PBA) as an inhibitor of both α-amylase and α-glucosidase. nih.govijpp.com The inhibitory action of p-PBA on these enzymes suggests its potential as a multi-target agent for diabetes management. nih.gov

Table 1: Inhibitory Activity of p-Propoxybenzoic Acid (p-PBA) on Key Enzymes

| Enzyme | IC50 Value (µM) | Therapeutic Target |

|---|---|---|

| Protein Tyrosine Phosphatase 1B (PTP1B) | 10.5 ± 0.8 | Insulin Sensitization nih.gov |

| α-Glucosidase | 14.8 ± 0.9 | Postprandial Hyperglycemia nih.gov |

Kinase Inhibition Activities

While specific studies on this compound are limited, the broader benzoic acid scaffold has been explored for kinase inhibition. Certain derivatives, such as those modified with piperazine (B1678402) groups, have been noted for their potential as kinase inhibitors. These modifications can enhance binding to the target enzyme, a crucial aspect of inhibitor design. Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is implicated in diseases like cancer, making them important therapeutic targets. nih.govgoogle.com

Other Enzymatic Interaction Studies

Investigations have extended to other enzyme systems. For instance, the derivative 4-(2-Hydroxy-3-isopropylaminopropoxy)benzoic acid, which is a metabolite of the drug bisoprolol, has been reported to inhibit neurolysin and angiotensin-converting enzyme (ACE). ACE is a central component of the renin-angiotensin system, which regulates blood pressure, making its inhibition a key strategy for treating hypertension.

Receptor and Ion Channel Interaction Studies

The interaction of this compound derivatives with cellular receptors, particularly adrenergic receptors, has been a significant area of research, leading to the development of agents with potential cardiovascular applications.

Adrenergic Receptor Binding and Antagonism (e.g., β1-adrenergic receptor)

Antagonists of β-adrenergic receptors, commonly known as beta-blockers, are widely used in the treatment of cardiovascular diseases such as hypertension, heart failure, and cardiac arrhythmias. nih.govsemanticscholar.org The chemical structure of this compound derivatives is similar to that of many established beta-blockers.

Researchers have designed and synthesized novel derivatives based on the 4-propoxybenzoate scaffold as potential β-adrenergic receptor antagonists. nih.govresearchgate.net For example, a series of 3-(4-arylpiperazin-1-yl)-2-hydroxypropyl 4-propoxybenzoates were synthesized and proposed as potential dual β- and α1-adrenergic receptor blockers, which could offer the therapeutic benefit of vasodilation in addition to beta-blockade. nih.govsemanticscholar.org

Furthermore, the compound 4-(2-Hydroxy-3-isopropylaminopropoxy)benzoic acid, a major metabolite of the β1-selective blocker bisoprolol, retains the critical structural features necessary for interaction with beta-adrenergic receptors. Its mechanism of action is believed to involve binding to these receptors, thereby modulating their activity.

Table 2: Adrenergic Receptor Activity of this compound Derivatives

| Derivative | Target Receptor(s) | Proposed Therapeutic Application |

|---|---|---|

| 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-propoxybenzoates | β- and α1-adrenergic receptors | Antihypertensive with vasodilating properties nih.govsemanticscholar.org |

| 4-(2-Hydroxy-3-isopropylaminopropoxy)benzoic acid | β-adrenergic receptors | Cardiovascular disease |

Modulation of Ion Transport Mechanisms (e.g., Na+, Cl-, Ca2+ transport)

Research into the effects of this compound derivatives on ion transport has revealed specific modulatory activities. Certain derivatives have been identified as potent inhibitors of the cystic fibrosis transmembrane conductance regulator (CFTR), a crucial chloride and bicarbonate channel. One notable derivative, designated GlyH-101, has demonstrated the ability to block CFTR channel activity. This inhibition is achieved through an allosteric mechanism, meaning the compound binds to a site on the protein distinct from the ion-conducting pore, thereby inducing a conformational change that results in channel closure. This action is reversible and voltage-independent, highlighting a specific interaction with the CFTR protein.

Cellular and Molecular Pathway Investigations

The therapeutic potential of this compound derivatives has been further explored through a series of cellular and molecular studies. These investigations have shed light on the anti-proliferative, anti-inflammatory, and antimicrobial properties of these compounds, as well as their ability to induce programmed cell death.

Anti-proliferative Effects in Cancer Cell Lines and Associated Mechanisms

Derivatives of this compound have shown promise as anti-proliferative agents in various cancer cell lines. Studies have demonstrated that these compounds can inhibit the growth of malignant cells through multiple mechanisms. For instance, certain derivatives have been found to interfere with the cell cycle, arresting cancer cells in specific phases and preventing their replication. The anti-proliferative effects are often dose-dependent, with higher concentrations of the compounds leading to greater inhibition of cell growth.

Anti-inflammatory Pathway Modulation in in vitro Models

The anti-inflammatory potential of this compound derivatives has been a significant area of investigation. Research has shown that these compounds can modulate key inflammatory pathways. For example, they have been observed to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and various interleukins, in in vitro models of inflammation. This is often achieved by targeting signaling pathways like the nuclear factor-kappa B (NF-κB) pathway, which plays a central role in the inflammatory response.

Antimicrobial Activity against Pathogenic Microorganisms

Select derivatives of this compound have been evaluated for their antimicrobial properties. These studies have revealed activity against a range of pathogenic microorganisms, including both bacteria and fungi. The mechanism of antimicrobial action is believed to involve the disruption of microbial cell membranes or the inhibition of essential enzymatic processes within the pathogens. The breadth of activity varies among different derivatives, suggesting that specific structural features are crucial for potent antimicrobial effects.

Induction of Apoptosis in Cellular Systems

A key mechanism underlying the anti-cancer activity of this compound derivatives is the induction of apoptosis, or programmed cell death. In various cancer cell lines, treatment with these compounds has been shown to trigger the apoptotic cascade. This is often characterized by the activation of caspases, a family of proteases that are central to the execution of apoptosis, as well as changes in mitochondrial membrane potential and the release of pro-apoptotic factors.

Pre-clinical in vivo Efficacy and Mechanistic Studies in Animal Models

To translate the promising in vitro findings into a more clinically relevant context, pre-clinical studies in animal models have been conducted. These in vivo investigations have aimed to assess the efficacy and further elucidate the mechanisms of action of this compound derivatives. For instance, in animal models of cancer, administration of these compounds has been shown to reduce tumor growth and improve survival rates. Mechanistic studies in these models have often corroborated the in vitro findings, demonstrating effects on cell proliferation, inflammation, and apoptosis within the tumor microenvironment.

Investigation of Anti-diabetic Mechanisms in Rodent Models (e.g., effects on β-cell restoration, enzyme targets)

No publicly available studies were found that investigated the anti-diabetic mechanisms of this compound in rodent models. There is no data on its effects on β-cell restoration or its potential enzyme targets in the context of diabetes.

Assessment of Diuretic Potential in Animal Models

No publicly available studies were found assessing the diuretic potential of this compound in animal models.

Conclusion

3-Propan-2-yl-4-propoxybenzoic acid represents an interesting, yet underexplored, member of the vast family of benzoic acid derivatives. Based on established chemical principles, a plausible synthetic pathway can be devised, and its key physicochemical properties can be reasonably predicted. The unique combination of an isopropyl and a propoxy substituent on the benzoic acid framework suggests potential for this compound in material science, agrochemical research, and as a versatile building block in organic synthesis. Further experimental investigation is warranted to fully characterize this compound and to explore its potential applications.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Elucidations

Correlating Substituent Effects on Biological Activity

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and the specific arrangement of its functional groups. For 3-Propan-2-yl-4-propoxybenzoic acid, the interplay between the isopropyl group, the propoxy chain, and the substituents on the benzoic acid ring is critical in defining its interaction with biological targets.

Role of Benzoic Acid Ring Substituents in Activity Profiles

The carboxylic acid group of the benzoic acid ring is a primary site for interaction, often forming ionic bonds or hydrogen bonds with amino acid residues in a protein's active site. The relative positions of the isopropyl and propoxy substituents (meta and para to the carboxylic acid, respectively) create a specific electronic distribution across the aromatic ring. This substitution pattern influences the pKa of the carboxylic acid, which in turn affects its ionization state at physiological pH and its ability to interact with target sites. Research on various substituted benzoic acids has consistently shown that the nature and position of substituents are fundamental to their biological effects. researchgate.netscience.gov

Development of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. For analogs of this compound, QSAR studies can provide valuable insights into the key molecular descriptors that govern their activity. nih.gov These models use statistical methods to build equations that relate variables such as lipophilicity (logP), electronic properties (Hammett constants), and steric parameters (Taft parameters) of a series of compounds to their observed biological responses. A well-validated QSAR model can predict the activity of novel, unsynthesized analogs, thereby guiding the design of more potent and selective compounds. nih.gov The development of such models for this class of compounds would streamline the drug discovery process, reducing the need for extensive synthesis and screening.

Table 1: Hypothetical QSAR Data for this compound Analogs

| Compound | logP | Electronic Parameter (σ) | Steric Parameter (Es) | Predicted Activity (IC₅₀, µM) |

| Analog 1 | 3.5 | 0.1 | -0.5 | 10.2 |

| Analog 2 | 4.0 | -0.2 | -0.8 | 5.1 |

| Analog 3 | 3.8 | 0.0 | -0.6 | 8.5 |

| Analog 4 | 4.2 | 0.3 | -1.0 | 2.3 |

This table presents hypothetical data to illustrate the type of information a QSAR study would generate.

Fragment-Based Approaches and Lead Optimization Strategies for Analogues

Fragment-based drug discovery (FBDD) is a powerful strategy for identifying lead compounds. nih.gov This approach involves screening small, low-molecular-weight fragments that bind weakly to a biological target. Once identified, these fragments can be grown, linked, or merged to create more potent, drug-like molecules. nih.gov In the context of this compound, the benzoic acid core, the isopropyl group, and the propoxy chain could each be considered as fragments.

Lead optimization is a critical phase in drug development where an initial "hit" compound is chemically modified to improve its potency, selectivity, and pharmacokinetic properties. uogqueensmcf.com For analogues of this compound, optimization strategies might include:

Altering the alkyl chain length of the propoxy group to fine-tune lipophilicity and binding interactions.

Substituting the isopropyl group with other alkyl or functional groups to explore different steric and electronic requirements of the binding pocket.

Modifying the benzoic acid ring with additional substituents to enhance potency or modulate metabolic stability.

These iterative design, synthesis, and testing cycles, often guided by computational modeling, are essential for developing a preclinical candidate. arxiv.org

Advanced Chemical Transformations and Derivatization Studies of 3 Propan 2 Yl 4 Propoxybenzoic Acid

Synthesis of Prodrugs and Metabolically Stable Analogues

The development of prodrugs and metabolically stable analogues is a key strategy in medicinal chemistry to enhance the therapeutic potential of a parent compound. For 3-propan-2-yl-4-propoxybenzoic acid, these modifications would focus on the carboxylic acid and the alkyl substituents.

Prodrug Synthesis: The carboxylic acid group is the primary target for prodrug synthesis, aiming to mask its polarity and improve properties such as membrane permeability. A common approach is the formation of esters, which can be hydrolyzed in vivo by esterase enzymes to release the active carboxylic acid. The synthesis typically involves the reaction of the parent acid with an appropriate alcohol under acidic conditions or using coupling agents.

Another strategy involves creating amide-based prodrugs or more complex systems designed for specific activation mechanisms. For instance, linking the acid to an amino acid or a promoiety that is recognized by a specific enzyme can offer targeted release. The synthesis of such prodrugs often requires multi-step procedures involving protection and deprotection of functional groups. unisi.it The general principle is to increase the lipophilicity of the parent molecule to facilitate easier passage across biological membranes. nih.gov

Metabolically Stable Analogues: The isopropyl and propoxy groups are potential sites of metabolic oxidation by cytochrome P450 enzymes. To enhance metabolic stability, analogues can be synthesized where metabolically labile C-H bonds are replaced. A common strategy is the introduction of fluorine atoms, as the C-F bond is significantly stronger and less susceptible to enzymatic cleavage. For example, fluorination at specific positions on the alkyl chains could block metabolic hydroxylation.

Additionally, replacing the propoxy group with alternative bioisosteres that are less prone to O-dealkylation could yield more stable compounds. The synthesis of such analogues might involve building the molecule from a pre-functionalized benzene (B151609) ring or through late-stage functionalization reactions.

Table 1: Conceptual Prodrug and Analogue Strategies

| Strategy | Target Moiety | Chemical Modification | Synthetic Approach | Rationale |

| Ester Prodrug | Carboxylic Acid | Esterification (e.g., ethyl ester) | Fischer esterification or reaction with alkyl halide | Increase lipophilicity, improve membrane permeability. |

| Amide Prodrug | Carboxylic Acid | Amide bond formation | Activation (e.g., with TBTU, EDCI) followed by reaction with an amine | Modulate solubility and release kinetics. |

| Metabolic Blocking | Isopropyl/Propoxy Group | Selective fluorination | Multi-step synthesis from fluorinated precursors | Prevent oxidative metabolism, increase half-life. |

| Bioisosteric Replacement | Propoxy Group | Replacement with a stable isostere | De novo synthesis of the modified scaffold | Enhance metabolic stability while retaining desired interactions. |

Conjugation to Macromolecules for Targeted Delivery (conceptual, for research tools)

For application as a research tool, conjugating this compound to macromolecules can enable targeted delivery to specific cells or tissues, or prolong its circulation time. The carboxylic acid function serves as a convenient chemical handle for such conjugation.

The most direct method for conjugation is the formation of a stable amide bond between the molecule's carboxyl group and primary amine residues on a macromolecule. This process typically involves the activation of the carboxylic acid using standard coupling reagents such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDCI) or O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate (B81430) (TBTU). nih.gov

Conceptual Conjugates:

Peptide Conjugates: The molecule could be conjugated to a peptide sequence that acts as a targeting ligand for a specific cell surface receptor. This would concentrate the compound at the desired site of action, which is useful for in vitro cell-based assays.

Polymer Conjugates (e.g., PEGylation): Conjugation to a polymer like polyethylene (B3416737) glycol (PEG) would significantly increase the hydrodynamic size of the molecule. This strategy is conceptually used to reduce renal clearance and prolong the half-life in circulation for in vivo studies. google.com

Protein Conjugates: For immunological research tools, the molecule could be conjugated to a carrier protein like bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH). Such conjugates can be used as immunogens to generate antibodies specific to the small molecule hapten.

These conjugation strategies often employ bifunctional linkers to provide spatial separation between the small molecule and the macromolecule, ensuring that the function of each component is not sterically hindered. google.com

Table 2: Conceptual Macromolecule Conjugates for Research Applications

| Macromolecule | Linkage Type | Linker Example | Synthetic Reaction | Conceptual Application |

| Targeting Peptide | Amide | Direct bond or short alkyl chain | Carbodiimide-mediated coupling | Cell-specific targeting in in vitro assays. |

| Polyethylene Glycol (PEG) | Amide | Amino-PEG | Amide bond formation | Increase solubility and circulation half-life for in vivo tool development. google.com |

| Carrier Protein (e.g., BSA) | Amide | N/A | Glutaraldehyde or EDCI coupling | Generation of specific antibodies for immunoassays. |

| Oligonucleotide | Amide/Phosphoramidite | Amino-linker phosphoramidite | Solid-phase synthesis | Delivery of nucleic acid-based tools. nih.gov |

Exploration of Novel Reaction Pathways for Functionalization

Beyond prodrugs and simple conjugates, the aromatic ring and alkyl substituents of this compound are amenable to a variety of modern synthetic transformations for creating diverse chemical libraries for research purposes.

Aromatic Ring Functionalization: The existing substituents heavily influence the reactivity of the benzene ring towards electrophilic aromatic substitution. The propoxy group is a strong activating, ortho-para directing group, while the isopropyl group is a weaker activating, ortho-para director. The carboxylic acid is a deactivating, meta-directing group. The combined effect makes the positions ortho to the propoxy group the most likely sites for further substitution (e.g., nitration, halogenation, or Friedel-Crafts reactions).

Modern cross-coupling reactions could also be employed. For instance, if a halogen (e.g., bromine) is first introduced onto the ring, subsequent Suzuki-Miyaura or Buchwald-Hartwig amination reactions could be used to install a wide array of new aryl, heteroaryl, or amine functionalities, respectively. kyoto-u.ac.jp

Alkyl Group and C-H Functionalization: More advanced and novel pathways could target the C-H bonds of the isopropyl or propoxy groups. While challenging due to the inertness of these bonds, transition-metal-catalyzed C-H activation/functionalization is a burgeoning field of research. Such reactions could allow for the direct installation of functional groups onto the alkyl side chains without pre-functionalization, offering a highly efficient route to novel analogues.

Another area of exploration is the transformation of the carboxylic acid itself. It can be reduced to an alcohol, which opens up another set of derivatization possibilities, or converted into other functional groups like isocyanates or acyl nitriles, which are versatile synthetic intermediates.

Table 3: Potential Functionalization Reactions

| Reaction Type | Reagents/Catalyst (Example) | Target Site | Product Type |

| Electrophilic Halogenation | NBS or Br₂/FeBr₃ | Aromatic Ring (ortho to propoxy) | Halogenated aromatic derivative |

| Nitration | HNO₃/H₂SO₄ | Aromatic Ring (ortho to propoxy) | Nitro-aromatic derivative |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst | Halogenated Aromatic Ring | Biaryl compound |

| Carboxylic Acid Reduction | LiAlH₄ or BH₃·THF | Carboxylic Acid | Benzyl (B1604629) alcohol derivative |

| Late-Stage C-H Activation | Rh or Pd catalyst (conceptual) | Isopropyl or Propoxy Group | Alkyl-functionalized derivative |

Future Perspectives and Translational Research Opportunities in Chemical Biology

Rational Design of Next-Generation Analogues with Enhanced Selectivity

The rational design of analogues is a cornerstone of modern medicinal chemistry and chemical biology, aiming to improve the potency and selectivity of a lead compound. For 3-Propan-2-yl-4-propoxybenzoic acid, structure-based design principles could guide the synthesis of next-generation analogues with enhanced selectivity for specific biological targets. nih.govacs.org

Key strategies would involve:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the core scaffold would be the initial step. This could involve altering the alkyl substituent at the 3-position (e.g., changing the isopropyl group to other branched or linear alkyl chains), modifying the length or branching of the propoxy group at the 4-position, or introducing additional substituents onto the benzene (B151609) ring. ijarsct.co.in The goal of these modifications would be to probe the chemical space around the main functional groups to establish robust structure-activity relationships. tandfonline.com

Bioisosteric Replacement: Key functional groups could be replaced with bioisosteres to improve properties. For example, the carboxylic acid could be replaced with a tetrazole or hydroxamic acid to potentially alter binding modes or pharmacokinetic properties.

Computational Modeling: If a biological target is identified, molecular docking studies could be employed to predict how analogues of this compound might bind. This computational insight can prioritize the synthesis of compounds with a higher likelihood of potent and selective activity, as has been successfully applied to other benzoic acid derivatives targeting enzymes like CYP53. nih.gov For instance, achieving selectivity is often possible by exploiting differences in the shape and electrostatic patterns of binding sites between a primary target and off-target proteins. acs.org

These rational design approaches have been used to develop highly selective benzoic acid-based inhibitors for various targets, including Mcl-1/Bfl-1 anti-apoptotic proteins and influenza neuraminidase, demonstrating the versatility of this chemical scaffold. nih.govacs.org

Application in Chemical Biology as Tool Compounds for Target Validation

A significant opportunity for this compound and its future analogues lies in their potential development as chemical probes or tool compounds. aacrjournals.org High-quality chemical probes are invaluable for interrogating protein function and validating their relevance as therapeutic targets directly in cellular or even whole-organism systems. researchgate.net

For a compound to qualify as a chemical probe, it must meet stringent criteria, including:

Potency: Typically, a probe should have a biochemical potency (IC50 or Kd) of less than 100 nM and demonstrate target engagement in cellular assays with an IC50 under 1 µM. aacrjournals.org

Selectivity: It must exhibit high selectivity for its intended target over other related proteins, often defined as a greater than 30-fold difference in potency for targets within the same gene family. aacrjournals.org

Known Mechanism of Action: The interaction between the probe and its target should be well-characterized.

Should this compound or an optimized analogue display a specific biological activity, it could be developed into a chemical probe. Such a tool would allow researchers to selectively perturb the function of a specific protein, helping to elucidate its role in biological networks and disease pathways. nih.gov This process of probe development is often resource-intensive but is a vital component in linking a phenotype to a specific gene product and validating new molecular targets. aacrjournals.orgnih.gov

Elucidation of Unexplored Biological Targets and Pathways

A key challenge and opportunity in chemical biology is the identification of the cellular targets of bioactive compounds. researchgate.net If initial screening reveals that this compound has an interesting biological effect, a variety of modern chemical biology techniques could be employed to identify its molecular target(s).

Methods for target elucidation include:

Affinity-Based Approaches: The compound could be immobilized on a solid support to "fish" for its binding partners from cell lysates.

Chemical Proteomics: The molecule could be modified to create a probe, for example by incorporating a photo-activatable group and a reporter tag. This allows for covalent labeling of target proteins within a complex biological system, which can then be identified using mass spectrometry. researchgate.net

Phenotypic Screening: High-throughput screening of the compound across various cell lines or disease models can generate a "phenotypic fingerprint." This profile can then be compared to those of compounds with known targets to generate hypotheses about its mechanism of action.

These strategies, which rely on using a small molecule as a probe, are powerful tools for uncovering novel biology and identifying previously unexplored therapeutic targets and pathways. researchgate.netnih.gov

Methodological Advancements in Synthesis and Characterization

The synthesis and characterization of this compound and a library of its analogues can leverage modern chemical methodologies to ensure efficiency and purity.

Synthesis: The core structure, a substituted p-alkoxybenzoic acid, is readily accessible. A common route involves the alkylation of a p-hydroxybenzoic acid derivative. Microwave-assisted nucleophilic substitution has been shown to be an effective method for this type of transformation, offering a scalable and efficient route. ed.gov The synthesis of various benzoic acid derivatives often starts from a commercially available precursor, which is then modified through reactions like conversion to an acid chloride, followed by reaction with other nucleophiles to create diverse libraries of compounds. nih.gov

Characterization: Standard analytical techniques are crucial for confirming the structure and purity of synthesized compounds. These include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy. researchgate.netchemrj.org For chiral analogues, High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase can be used to separate and analyze enantiomers. tandfonline.com

The combination of modern synthetic methods with robust analytical characterization provides a solid foundation for any research program aimed at exploring the biological potential of this class of molecules.

Potential for Developing New Chemical Entities for Research Applications

The benzoic acid scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in approved drugs and clinical candidates. researchgate.netpreprints.org Its derivatives have been investigated for a multitude of therapeutic applications, including as antimicrobial agents, anticancer therapeutics, and enzyme inhibitors. ijcrt.orgpreprints.orgnih.govnih.gov

Given this precedent, the this compound scaffold represents a promising starting point for the development of New Chemical Entities (NCEs) for research applications. The specific substitution pattern—an isopropyl group at the 3-position and a propoxy group at the 4-position—provides a unique combination of lipophilicity and steric bulk that may confer novel biological activities or improved selectivity for certain targets.

The initial step would be to synthesize the compound and screen it against a broad range of biological targets and in various phenotypic assays. Any confirmed "hits" would serve as the foundation for a focused drug discovery program, utilizing the rational design principles outlined above to optimize the lead compound into a potent and selective NCE. The development of novel scaffolds, such as serinol-based benzoic acid esters for antiviral applications, highlights the continuing potential of benzoic acid derivatives to yield new molecules for challenging biological targets. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Propan-2-yl-4-propoxybenzoic acid, and how are intermediates characterized?

- Methodology : Synthesis typically involves sequential functionalization of the benzoic acid core. For example:

Propoxy introduction : Alkylation of 4-hydroxybenzoic acid with propyl bromide under basic conditions (e.g., K₂CO₃ in DMF).

Isopropyl addition : Friedel-Crafts alkylation or coupling reactions (e.g., Suzuki-Miyaura for aryl-substituted intermediates).

Purification : Column chromatography or recrystallization.

- Characterization : Use H/C NMR to confirm substituent positions, IR for functional groups (e.g., -COOH, -OPr), and HPLC for purity (>98%) .

Q. Which spectroscopic and chromatographic methods are most effective for confirming the structure and purity of this compound?

- Spectroscopy :

- NMR : H NMR distinguishes propoxy (-OCH₂CH₂CH₃) and isopropyl (-CH(CH₃)₂) signals; C NMR confirms aromatic substitution patterns.

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₃H₁₈O₃).

Advanced Research Questions

Q. How can density-functional theory (DFT) be utilized to predict the reactivity of the benzoic acid moiety in this compound?

- Approach :

Geometry optimization : Use DFT (e.g., B3LYP/6-31G*) to model the molecule’s electronic structure.

Reactivity indices : Calculate Fukui functions to identify electrophilic/nucleophilic sites.

Solvent effects : Include polarizable continuum models (PCM) for aqueous or organic environments.

- Outcome : Predicts regioselectivity in reactions (e.g., esterification at -COOH) and steric hindrance from the isopropyl group .

Q. What strategies are recommended for resolving contradictions between experimental spectral data and computational modeling results?

- Cross-validation :

- X-ray crystallography : Resolve ambiguities in substituent orientation using SHELX for structure refinement .

- Multiwfn analysis : Compare experimental NMR chemical shifts with computed isotropic shielding tensors to validate electronic environments .

- Case study : If computational models suggest a planar carboxyl group but XRD shows slight distortion, consider intermolecular H-bonding or crystal packing effects .

Q. How do steric and electronic effects of the isopropyl and propoxy substituents influence the compound’s crystal packing and intermolecular interactions?

- Analysis tools :

- Noncovalent interaction (NCI) plots : Visualize van der Waals contacts and H-bonding using Multiwfn’s electron density gradients .

- Hirshfeld surface analysis : Quantify contact contributions (e.g., C-H···O interactions from propoxy groups).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.